2-(Difluoromethyl)prop-2-enenitrile
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Overview
Description
2-(Difluoromethyl)prop-2-enenitrile is an organic compound with the molecular formula C₄H₃F₂N. It is characterized by the presence of a difluoromethyl group attached to a prop-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-(Difluoromethyl)prop-2-enenitrile can be achieved through several methods. One common approach involves the difluoromethylation of prop-2-enenitrile using difluoromethylating agents. These reactions typically require specific catalysts and conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactions under controlled environments to maintain consistency and efficiency .
Chemical Reactions Analysis
2-(Difluoromethyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(Difluoromethyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
2-(Difluoromethyl)prop-2-enenitrile can be compared with other similar compounds, such as:
2-(Trifluoromethyl)prop-2-enenitrile: This compound has an additional fluorine atom, which can significantly alter its reactivity and properties.
2-(Chloromethyl)prop-2-enenitrile:
2-(Bromomethyl)prop-2-enenitrile: Similar to the chloromethyl derivative, but with bromine, leading to different reactivity patterns. The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C4H3F2N |
---|---|
Molecular Weight |
103.07 g/mol |
IUPAC Name |
2-(difluoromethyl)prop-2-enenitrile |
InChI |
InChI=1S/C4H3F2N/c1-3(2-7)4(5)6/h4H,1H2 |
InChI Key |
OHJXKDBCONOHMS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#N)C(F)F |
Origin of Product |
United States |
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